molecular formula C22H20N4O5 B226806 6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B226806
M. Wt: 420.4 g/mol
InChI Key: DOOLXNOAHXMXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes ethoxyphenyl and nitrophenyl groups attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the pyrrolopyrimidine core . The reaction conditions often require refluxing in solvents like dimethylformamide (DMF) or butanol (BuOH) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrrolopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its specific combination of ethoxyphenyl and nitrophenyl groups attached to the pyrrolopyrimidine core

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N4O5/c1-4-31-18-11-6-5-10-16(18)25-13-17-19(21(27)24(3)22(28)23(17)2)20(25)14-8-7-9-15(12-14)26(29)30/h5-13H,4H2,1-3H3

InChI Key

DOOLXNOAHXMXPB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2C=C3C(=C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C

Canonical SMILES

CCOC1=CC=CC=C1N2C=C3C(=C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.